![molecular formula C5H8N2O3 B562174 N-Nitroso-D-proline CAS No. 42022-03-7](/img/structure/B562174.png)
N-Nitroso-D-proline
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Overview
Description
N-Nitroso-D-proline is a derivative of the amino acid proline . It belongs to a group of chemical compounds known as nitrosamines, which contain the nitroso functional group attached to an amine group .
Synthesis Analysis
The synthesis of various N-nitroso compounds, including N-Nitroso-D-proline, has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This method offers broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .Molecular Structure Analysis
A molecularly imprinted polymer (MIP)-based chemosensor for the selective determination of N-nitroso-l-proline was devised and fabricated . The structure of the pre-polymerization (functional monomer)-template complex was modeled .Chemical Reactions Analysis
N-Nitrosamines are known for their potent carcinogenicity and their widespread occurrence throughout the human environment . They undergo various chemical reactions, including enzymatic α-hydroxylation with cytochrome P450, which subsequently forms the dealkylated primary nitrosamine .Physical And Chemical Properties Analysis
N-Nitroso-D-proline has a molecular weight of 144.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its exact mass and monoisotopic mass are 144.05349212 g/mol .Scientific Research Applications
Mutagenicity and Carcinogenicity Studies
N-Nitrosoproline (NPRO) has been studied for its mutagenic and carcinogenic properties. It has been reported to be nonmutagenic and noncarcinogenic . However, when combined with sunlight, NPRO has been found to cause mutations in Salmonella typhimurium and induce single-strand DNA breaks in human fibroblast cells . This suggests that the co-mutagenic and co-toxic actions of NPRO and sunlight could potentially increase the carcinogenic risk from UVA irradiation .
DNA Strand Cleavage
NPRO, when exposed to sunlight, has been observed to cause DNA strand cleavage . This process involves the breaking of the phosphodiester bonds that hold the DNA strands together, leading to the formation of single-strand breaks .
Nitric Oxide Formation
NPRO has been found to form nitric oxide when irradiated with UVA . Nitric oxide is a reactive nitrogen species that plays a crucial role in various physiological and pathological processes.
Endogenous Formation
NPRO is endogenously formed in humans from sodium nitrite and proline . It has been detected in the urine of male volunteers who had ingested proline and vegetable juice as a source of nitrite .
Nitrosation
The nitrosation of NPRO is nearly 1000 times faster than that of proline . Nitrosation is a process where a nitroso group is introduced into a molecule, and it plays a significant role in the formation of N-nitroso compounds, many of which are known carcinogens .
Cancer Prevention
NPRO may play an important role in cancer prevention due to its effective nitrite-trapping capacity in the human body . The anticarcinogenic effect of NPRO has been experimentally demonstrated by the inhibition of stomach cancer induced by coadministration of benzylmethylamine and nitrite in rats .
Mechanism of Action
Target of Action
N-Nitroso-D-proline (NPRO) is a nitroso derivative of the amino acid proline . It primarily targets DNA, causing mutations and DNA strand cleavage . The compound’s interaction with DNA is a key aspect of its biological activity.
Mode of Action
NPRO interacts with DNA in the presence of sunlight, leading to direct mutagenicity . This interaction results in the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), a mutagenic lesion, in the DNA . Furthermore, NPRO and sunlight can induce single-strand breaks in DNA . Reactive oxygen species and nitric oxide are suggested to mediate these strand breaks .
Biochemical Pathways
NPRO is endogenously formed from proline and nitrite . The formation of nitric oxide is observed in NPRO solution irradiated with UVA . The biochemical pathways of proline, from which NPRO is derived, involve the interconversion of proline and glutamate . This process is linked to cellular energetics directly via the respiratory electron transport chain .
Pharmacokinetics
It is known that many nitrosamines, including npro, are stable at physiological ph and are metabolized by microsomal mixed function oxidases . These properties likely influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NPRO.
Result of Action
The primary result of NPRO’s action is the induction of mutations in DNA . This mutagenic activity is associated with the formation of 8-oxodG in DNA . Single-strand breaks in DNA also occur as a result of NPRO’s action . These molecular changes can lead to cellular effects, potentially contributing to carcinogenicity .
Action Environment
The action of NPRO is influenced by environmental factors such as sunlight. The mutagenicity of NPRO is detected when it is combined with natural sunlight . The photodynamic spectrum of mutation induction and DNA breakage is highest at the absorption maximum of NPRO, 340 nm . Therefore, the presence of sunlight, specifically UVA radiation, significantly influences the action, efficacy, and stability of NPRO.
properties
IUPAC Name |
(2R)-1-nitrosopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKPHJWEIIAIFW-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)N=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)N=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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